

# An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)

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Compound of Interest	
Compound Name:	2,4-Dimethoxybenzenesulfonamide
Cat. No.:	B1308909

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## Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethoxybenzenesulfonamide** (CAS Number 51770-71-9), a member of the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This document collates available physicochemical data, predicted spectroscopic characteristics, a plausible synthetic route, and an analysis of its potential biological significance based on the activities of structurally related compounds. While specific experimental biological data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in its potential applications.

## Physicochemical Properties

**2,4-Dimethoxybenzenesulfonamide** is a white crystalline solid.<sup>[1]</sup> Its core structure consists of a benzene ring substituted with two methoxy groups and a sulfonamide functional group.

Property	Value	Reference(s)
CAS Number	51770-71-9	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>4</sub> S	<a href="#">[2]</a>
Molecular Weight	217.24 g/mol	<a href="#">[2]</a>
Appearance	White crystals or powder	<a href="#">[1]</a>
Melting Point	163.5-172.5 °C	<a href="#">[1]</a>
Solubility	Insoluble in water. Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone.	<a href="#">[3]</a>
InChI Key	MGHCDRVTMABICG-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	<chem>COc1ccccc1S(=O)(=O)C2=C(C=C1)C(=O)N2</chem>	<a href="#">[2]</a>

## Spectroscopic Profile (Predicted)

While experimental spectra for **2,4-Dimethoxybenzenesulfonamide** are not readily available in the searched literature, a predicted spectroscopic profile can be constructed based on the analysis of structurally similar compounds and known spectroscopic principles.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and sulfonamide protons.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Ar-H (ortho to SO <sub>2</sub> NH <sub>2</sub> )
~6.5 - 6.7	m	2H	Ar-H (ortho to OCH <sub>3</sub> )
~4.8 (broad)	s	2H	SO <sub>2</sub> NH <sub>2</sub>
~3.9	s	3H	OCH <sub>3</sub>
~3.8	s	3H	OCH <sub>3</sub>

Predictions are based on data from related substituted benzenesulfonamides.[\[4\]](#)[\[5\]](#)

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~160 - 162	Ar-C (C-OCH <sub>3</sub> )
~157 - 159	Ar-C (C-OCH <sub>3</sub> )
~130 - 132	Ar-C (C-SO <sub>2</sub> NH <sub>2</sub> )
~105 - 107	Ar-CH
~98 - 100	Ar-CH
~55 - 56	OCH <sub>3</sub>

Predictions are based on typical chemical shift ranges for substituted benzenes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and methoxy functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3390 - 3230	Strong, broad	N-H stretching (sulfonamide)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (methoxy)
1600 - 1475	Medium	Aromatic C=C bending
1345 - 1315	Strong	Asymmetric SO <sub>2</sub> stretching
1185 - 1145	Strong	Symmetric SO <sub>2</sub> stretching
1300 - 1000	Strong	C-O stretching (methoxy)
925 - 905	Medium	S-N stretching

Characteristic absorption frequencies are based on data for arylsulfonamides.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Mass Spectrometry

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns for arylsulfonamides.

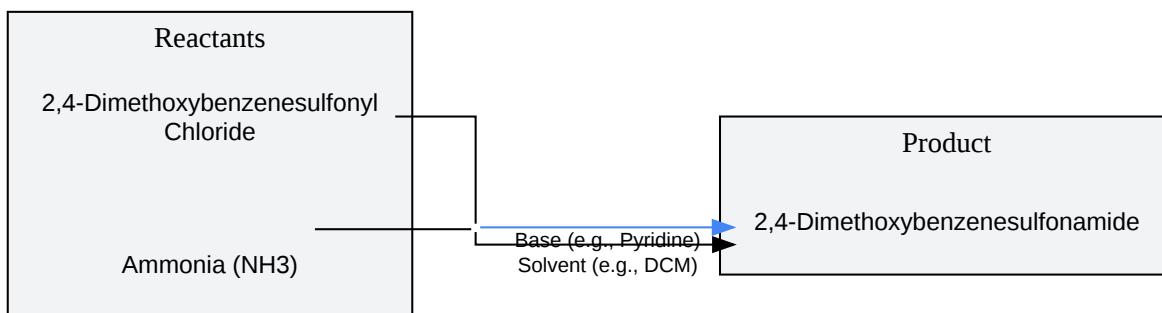
m/z	Predicted Fragment
217	[M] <sup>+</sup> (Molecular ion)
153	[M - SO <sub>2</sub> ] <sup>+</sup>
138	[M - SO <sub>2</sub> NH] <sup>+</sup>
108	[C <sub>6</sub> H <sub>4</sub> (OCH <sub>3</sub> )] <sup>+</sup>
92	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Fragmentation patterns are based on known fragmentation of arylsulfonamides, which often involves the loss of SO<sub>2</sub>.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

# Synthesis

A plausible and common method for the synthesis of **2,4-Dimethoxybenzenesulfonamide** involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with ammonia.

## General Reaction Scheme



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Caption: General synthesis of **2,4-Dimethoxybenzenesulfonamide**.

## Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for sulfonamide synthesis.[\[19\]](#)[\[20\]](#)[\[21\]](#)

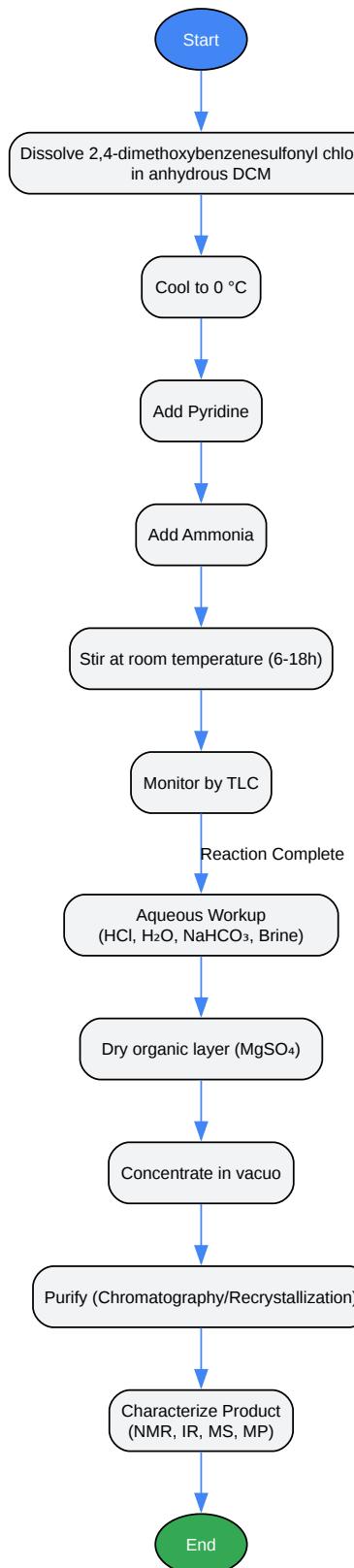
Materials:

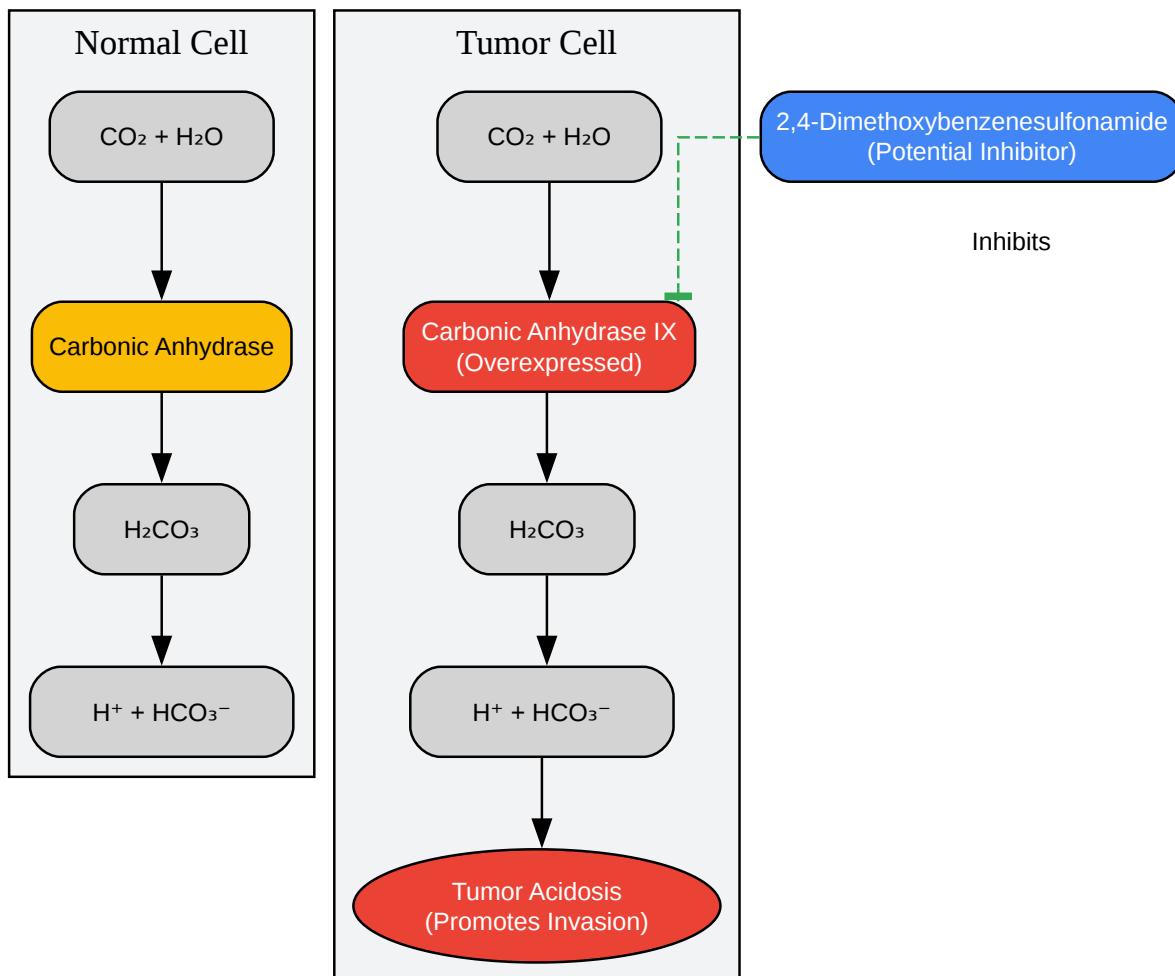
- 2,4-Dimethoxybenzenesulfonyl chloride
- Ammonia (aqueous solution or gas)
- Pyridine (or another suitable base)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
- Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
- Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO<sub>3</sub> solution (1x), and finally with brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure **2,4-Dimethoxybenzenesulfonamide**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, and measure its melting point.





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